molecular formula C9H12ClN5O2 B2799116 1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 2411287-55-1

1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2799116
CAS No.: 2411287-55-1
M. Wt: 257.68
InChI Key: RZTAYEOIVURSBY-UHFFFAOYSA-N
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Description

1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the metal-free 1,3-dipolar cyclization of azides with HFO-1233zd(E) in the presence of amines . This reaction is carried out in an aqueous medium and involves the defluorinative functionalization of the C(sp3)–F bond in the trifluoromethyl group into amides . The reaction conditions are mild, and the process is regioselective, leading to high yields of the desired product.

Chemical Reactions Analysis

1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes is a common method to synthesize 1,2,3-triazoles .

Scientific Research Applications

1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns compared to other triazole derivatives.

Properties

IUPAC Name

1-[1-(2-chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O2/c1-5(10)9(17)14-2-6(3-14)15-4-7(8(11)16)12-13-15/h4-6H,2-3H2,1H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAYEOIVURSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C=C(N=N2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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